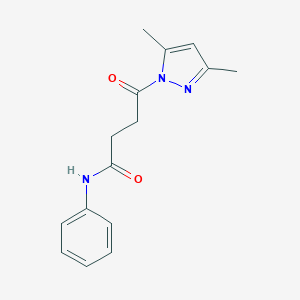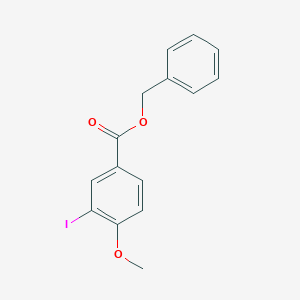
4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-N-phenylbutanamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPB belongs to the family of pyrazole derivatives, which have been shown to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-N-phenylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-N-phenylbutanamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to improve insulin sensitivity and glucose uptake in cells. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-N-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, this compound has low bioavailability, which makes it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for the study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-N-phenylbutanamide. One area of research is the development of more potent and selective inhibitors of COX-2 and PTP1B. Another area of research is the study of the long-term effects of this compound on inflammation, insulin signaling, and cancer cell proliferation. Additionally, the development of new methods for the delivery of this compound in vivo could lead to the development of new therapies for inflammation, diabetes, and cancer.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-N-phenylbutanamide involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-phenylbutanamide in the presence of a coupling agent. The resulting compound is then oxidized to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C15H17N3O2/c1-11-10-12(2)18(17-11)15(20)9-8-14(19)16-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,19) |
Clé InChI |
MMJOIEAMPXHTSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)CCC(=O)NC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NN1C(=O)CCC(=O)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250113.png)
![methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
![2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
![2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B250124.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)
